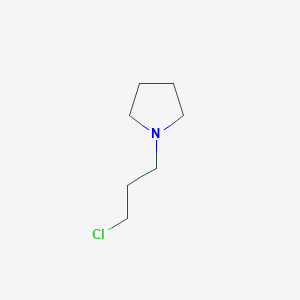
甲烷-d3
描述
Methane-d3, also known by its CAS Number 676-80-2, is a variant of methane where three of the hydrogen atoms are replaced by deuterium . It has a molecular weight of 19.06 .
Molecular Structure Analysis
The linear formula for Methane-d3 is CHD3 . The structure of Methane-d3 can be represented by the SMILES string [2H]C([2H])[2H] and the InChI key VNWKTOKETHGBQD-FIBGUPNXSA-N .
Chemical Reactions Analysis
Methane-d3, like methane, can undergo various chemical reactions. For instance, methane has been used in steam reforming reactions . Additionally, methane has been encapsulated within cages of C60 fullerene, providing insights into intermolecular interactions and predicted spectroscopic responses .
Physical And Chemical Properties Analysis
Methane-d3 has a boiling point of -161°C and a melting point of -183°C . It has a vapor density of 0.55 (vs air) .
科学研究应用
催化和甲烷转化
甲烷作为天然气中的主要成分,作为生产有价值的化学品的原料具有巨大的潜力,但由于 C-H 键能高,其转化具有挑战性。研究探索了不同的催化剂和方法来促进这种转化:
Co3O4 纳米晶体的 C-H 键活化:一项使用密度泛函理论 (DFT) 计算的研究发现,甲烷在 Co3O4 纳米晶体上的活化具有较低的能垒,突出了 Co-O 离子对作为 C-H 键活化活性位点的潜力,导致甲烷氧化为甲醇和其他产物 (Yang-Gang Wang 等人,2014)。
金团簇的选择性 C-H 键断裂:研究发现,小的金团簇阳离子导致甲烷中选择性的 C-H 键断裂,形成氢化甲基配合物。这一过程展示了在甲烷转化的催化剂合理设计中使用金团簇的潜力 (S. M. Lang 等人,2017)。
环境应用
甲烷在温室气体排放和能源生产中的作用也使其成为环境研究的中心:
使用甲烷进行反硝化:甲烷作为生物反硝化过程的一种廉价电子供体,涉及微生物联合体。这项研究对于废水处理和降低水源中的硝酸盐含量至关重要 (O. Modin 等人,2007)。
高产率甲醇生产:一项关于氨氧化细菌 (AOB) 的研究展示了以高效率将甲烷转化为甲醇的能力。这一生物过程提供了一种利用甲烷生产有价值的化学原料甲醇的创新方法 (Edris Taher & K. Chandran,2013)。
能源生产和甲烷利用
将甲烷转化为更有价值的化学品和燃料对于能源生产和资源利用至关重要:
甲烷催化转化为化学品和燃料:探索了将甲烷催化转化为乙烯、液体烃燃料和其他化学品的策略,解决了更有效利用甲烷储量的挑战和潜在解决方案 (J. Lunsford,2000)。
室温甲烷转化:使用石墨烯包裹的单个铁原子在室温下将甲烷直接转化为 C1 氧化产物,这为甲烷利用提供了一种新颖的方法,无需高能量输入 (Xiaoju Cui 等人,2018)。
安全和危害
未来方向
作用机制
Target of Action
Methane-d3, also known as trideuteriomethane, is a variant of methane where three of the hydrogen atoms are replaced by deuterium, an isotope of hydrogen. The primary targets of Methane-d3 are methanogens, a group of microorganisms that produce methane as a metabolic byproduct .
Mode of Action
Methane-d3 interacts with its targets, the methanogens, through a process known as methanogenesis . This is a biochemical reaction where methanogens convert hydrogen and carbon dioxide into methane . Methane-d3, being a variant of methane, is expected to participate in similar reactions.
Biochemical Pathways
The primary biochemical pathway affected by Methane-d3 is methanogenesis . In this process, methanogens convert hydrogen and carbon dioxide into methane . Methane-d3, due to its structural similarity to methane, is likely to be involved in similar biochemical pathways. Methanogenesis is a key part of the global carbon cycle and plays a significant role in the production of natural gas .
Pharmacokinetics
It is primarily excreted unchanged via the lungs .
Result of Action
The primary result of the action of Methane-d3 is the production of methane, a potent greenhouse gas . This process contributes to the global carbon cycle and plays a significant role in the production of natural gas .
Action Environment
The action of Methane-d3 is influenced by various environmental factors. For instance, the activity of methanogens, the primary targets of Methane-d3, can be affected by variations in temperature and water availability . Furthermore, the presence of other gases, such as oxygen, can inhibit the activity of methanogens and thus the production of methane .
属性
IUPAC Name |
trideuteriomethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4/h1H4/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNWKTOKETHGBQD-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449539 | |
| Record name | Methane-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
19.061 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
676-80-2 | |
| Record name | Methane-d3 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 676-80-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does methane-d3 contribute to understanding catalytic mechanisms, particularly in hydrogenolysis reactions?
A1: Methane-d3 plays a crucial role in elucidating reaction mechanisms on catalyst surfaces. For instance, studies using methane-d3 and LaCoO3 catalysts revealed a unique hydrogenolysis pathway . The reaction of propane or butane with deuterium gas (D2) over LaCoO3 yielded significant amounts of methane-d3 (CD3H) and methane-d4 (CD4), alongside minimal deuterium-exchanged alkanes. This observation, coupled with the equilibration of gaseous H2, HD, and D2, suggests a mechanism where the carbon-carbon bonds in the alkane break almost simultaneously due to adsorbed hydrogen atom attacks . This points towards a synergistic catalytic effect, with Co3+ ions facilitating C-C bond cleavage and oxygen vacancies enabling hydrogen activation.
Q2: What insights do kinetic studies with methane-d3 provide about its interaction with nickel catalysts?
A2: Kinetic investigations using methane-d3 shed light on its interaction with nickel catalysts . The disappearance of methane-d4 follows first-order kinetics, indicating a dissociative adsorption mechanism on the catalyst surface. This process exhibits an activation energy of 20.9 kcal/mol within the temperature range of 100-255°C. The formation of methane-d3 and methane-d2 on the nickel surface also adheres to first-order kinetics, suggesting a stepwise hydrogen exchange process. Further analysis reveals the presence of CHx, CH2x, and CH3x fragments (where x represents either hydrogen or deuterium) on the catalyst surface, with higher temperatures favoring the equilibrium shift towards CH3x .
Q3: What are the implications of using methane-d3 in diffusion studies?
A3: Methane-d3 proves valuable in diffusion studies, often paired with other gases like neon or methane-d4 . While the provided abstracts don't delve into specific findings, such studies contribute to a deeper understanding of molecular transport phenomena, providing insights into parameters like diffusion coefficients and their dependence on factors like temperature and pressure. This information is crucial in various fields, including materials science and chemical engineering.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,6-Bis[1-(2-methylphenylimino)ethyl]pyridine](/img/structure/B1588884.png)


![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxamide](/img/structure/B1588887.png)


![4-[2-(Trifluoromethyl)phenyl]piperidine](/img/structure/B1588895.png)


